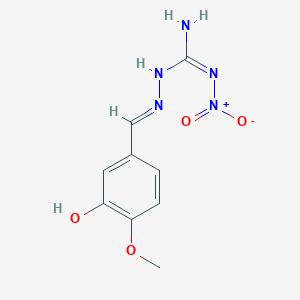![molecular formula C32H37ClN2O5 B11553859 2-Ethoxy-4-[(E)-({2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11553859.png)
2-Ethoxy-4-[(E)-({2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetamido}imino)methyl]phenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-[(E)-({2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetamido}imino)methyl]phenyl 2-chlorobenzoate is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-[(E)-({2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetamido}imino)methyl]phenyl 2-chlorobenzoate can be achieved through a multi-step process involving the following key reactions:
Esterification: The initial step involves the esterification of 2-chlorobenzoic acid with ethanol to form 2-chlorobenzoate.
Amidation: The ester is then reacted with 4-(2,4,4-trimethylpentan-2-YL)phenoxyacetic acid to form the corresponding amide.
Condensation: The amide is further condensed with 2-ethoxy-4-formylphenylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Materials Science:
Biology
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Biochemical Research: Study of its interactions with biological molecules.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its unique structure and biological activity.
Industry
Chemical Manufacturing: Use in the production of other complex organic compounds.
Polymer Science:
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-[(E)-({2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetamido}imino)methyl]phenyl 2-chlorobenzoate would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-[(E)-({2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetamido}imino)methyl]phenyl benzoate
- 2-Ethoxy-4-[(E)-({2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetamido}imino)methyl]phenyl 2-bromobenzoate
Uniqueness
The uniqueness of 2-Ethoxy-4-[(E)-({2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetamido}imino)methyl]phenyl 2-chlorobenzoate lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C32H37ClN2O5 |
|---|---|
Molecular Weight |
565.1 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C32H37ClN2O5/c1-7-38-28-18-22(12-17-27(28)40-30(37)25-10-8-9-11-26(25)33)19-34-35-29(36)20-39-24-15-13-23(14-16-24)32(5,6)21-31(2,3)4/h8-19H,7,20-21H2,1-6H3,(H,35,36)/b34-19+ |
InChI Key |
GPCUNZUMIYAFBN-ALQBTCKLSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C(C)(C)CC(C)(C)C)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C(C)(C)CC(C)(C)C)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-4-nitro-6-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11553780.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11553782.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide](/img/structure/B11553790.png)
![(4Z)-3-Methyl-4-({[4-({[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)-3-nitrophenyl]amino}methylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11553796.png)

![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-4-hydroxybenzohydrazide](/img/structure/B11553804.png)
![4-bromo-2-[(Z)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11553805.png)
![4-chloro-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11553818.png)
![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl benzoate](/img/structure/B11553819.png)
![3-chloro-N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]aniline](/img/structure/B11553822.png)
acetyl}hydrazinylidene)-N-(propan-2-yl)butanamide](/img/structure/B11553826.png)
![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate](/img/structure/B11553829.png)
![4-chloro-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11553841.png)
![N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11553848.png)
